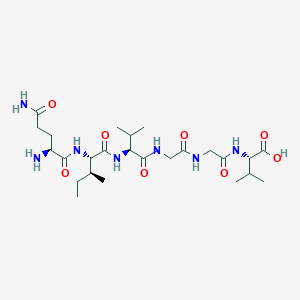![molecular formula C9H8Br2O2S B12560225 Methyl [(3,5-dibromophenyl)sulfanyl]acetate CAS No. 189253-93-8](/img/structure/B12560225.png)
Methyl [(3,5-dibromophenyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3,5-dibromophenyl)sulfanyl]acetate is an organic compound characterized by the presence of a methyl ester group attached to a sulfanyl group, which is further connected to a 3,5-dibromophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dibromophenyl)sulfanyl]acetate typically involves the reaction of 3,5-dibromothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(3,5-dibromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted phenyl sulfanyl acetates.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl [(3,5-dibromophenyl)sulfanyl]ethanol.
Aplicaciones Científicas De Investigación
Methyl [(3,5-dibromophenyl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Methyl [(3,5-dibromophenyl)sulfanyl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atoms and sulfanyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(3,4-dibromophenyl)sulfanyl]acetate
- Methyl [(3,5-dichlorophenyl)sulfanyl]acetate
- Methyl [(3,5-difluorophenyl)sulfanyl]acetate
Uniqueness
Methyl [(3,5-dibromophenyl)sulfanyl]acetate is unique due to the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its reactivity and biological activity. The dibromo substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Propiedades
Número CAS |
189253-93-8 |
|---|---|
Fórmula molecular |
C9H8Br2O2S |
Peso molecular |
340.03 g/mol |
Nombre IUPAC |
methyl 2-(3,5-dibromophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H8Br2O2S/c1-13-9(12)5-14-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3 |
Clave InChI |
KDFMUJUDPCIFOH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=CC(=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
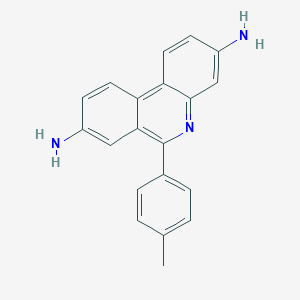
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)
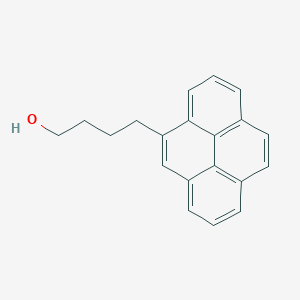
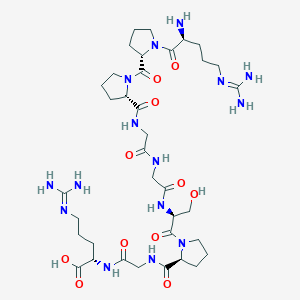
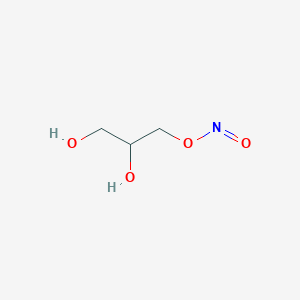
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
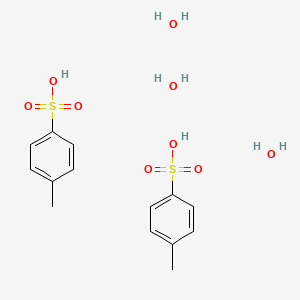
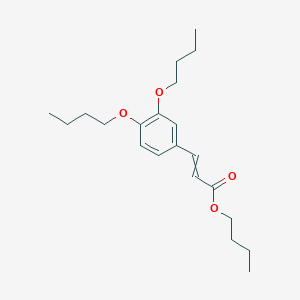
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
